3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline
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Overview
Description
3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 4-position, and a nitrophenylmethylidene group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline typically involves the condensation of 3-chloro-4-methoxyaniline with 3-nitrobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. Common solvents used in this reaction include ethanol, methanol, or acetonitrile. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: Shares the chloro and methoxy substituents but lacks the nitrophenylmethylidene group.
4-methoxyaniline: Contains the methoxy group but lacks the chloro and nitrophenylmethylidene groups.
3-nitroaniline: Contains the nitro group but lacks the chloro and methoxy substituents.
Uniqueness
3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitrophenylmethylidene group enhances its potential biological activity, while the chloro and methoxy groups influence its reactivity and binding affinity.
Properties
Molecular Formula |
C14H11ClN2O3 |
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Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11ClN2O3/c1-20-14-6-5-11(8-13(14)15)16-9-10-3-2-4-12(7-10)17(18)19/h2-9H,1H3 |
InChI Key |
HUMUBDZTKWWERD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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